4-Amino-2-nitrobenzoic acid

概述

描述

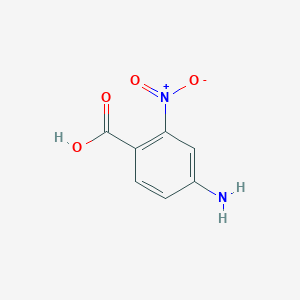

4-Amino-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzoic acid, featuring both an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-2-nitrobenzoic acid can be synthesized through several methods:

Nitration of 4-Aminobenzoic Acid: This method involves the nitration of 4-aminobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired product.

Reduction of 4-Nitro-2-nitrobenzoic Acid: Another method involves the reduction of 4-nitro-2-nitrobenzoic acid using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

化学反应分析

Types of Reactions:

Reduction: The nitro group in 4-amino-2-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.

Oxidation: Potassium permanganate, nitric acid.

Major Products:

Reduction: 4-Amino-2-aminobenzoic acid.

Substitution: Azo compounds.

Oxidation: 4-Nitro-2-nitrobenzoic acid.

科学研究应用

Medicinal Chemistry

Antitubercular Agent

4-Amino-2-nitrobenzoic acid serves as an important intermediate in the synthesis of 4-amino salicylic acid, which has been identified as a potent chemotherapeutic agent against tuberculosis. The compound is synthesized through diazotization processes involving concentrated sulfuric acid and nitrous acid, leading to derivatives that exhibit enhanced efficacy against Mycobacterium tuberculosis compared to other compounds previously used in treatment .

Research Findings:

- Laboratory studies have demonstrated that derivatives of this compound possess significant antitubercular activity, making it a valuable compound in the development of new treatments for tuberculosis .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is utilized as a reagent in various chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its ability to form stable complexes makes it suitable for the detection and quantification of various analytes in complex mixtures .

Properties:

- Purity: Typically >98% (HPLC)

- Melting Point: Approximately 239 °C

- Appearance: Light yellow to amber powder or crystals .

Materials Science

Polymer Chemistry

The compound has been explored for its potential applications in polymer science, particularly in the synthesis of polymers with specific functional groups that can enhance material properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

作用机制

The mechanism of action of 4-amino-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The amino and nitro groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

相似化合物的比较

2-Amino-4-nitrobenzoic acid: Similar structure but with different positioning of the amino and nitro groups.

4-Nitrobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

4-Aminobenzoic acid: Lacks the nitro group, affecting its chemical properties and reactivity

Uniqueness: 4-Amino-2-nitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and versatility in various applications.

生物活性

4-Amino-2-nitrobenzoic acid (4A2NBA) is an organic compound with significant biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its genotoxicity, antimicrobial properties, and potential anticancer effects. The data presented here is derived from various studies, providing a comprehensive overview of the compound's effects.

- Molecular Formula : C7H6N2O4

- Molecular Weight : 178.13 g/mol

- CAS Number : 23430-24-6

Genotoxicity

Research indicates that 4A2NBA exhibits genotoxic properties. A study evaluated its mutagenicity using the Salmonella/microsome assay, revealing that it can induce mutations in bacterial strains. Specifically, it was found to be a direct mutagen in certain strains, producing significant revertant colonies at specific concentrations.

Key Findings:

- Mutagenicity : Positive in strains TA98 and TA100.

- Chromosomal Aberrations : Induced chromosomal aberrations in Chinese hamster fibroblasts (V79) and micronucleus formation in human hepatoma cells (HepG2) .

Antimicrobial Activity

4A2NBA and its derivatives have shown promising antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 39 µg/L | |

| Escherichia coli | 50 µg/L | |

| Pseudomonas aeruginosa | 45 µg/L | |

| Fusarium oxysporum | 0.25 mg/mL |

Anticancer Activity

Recent studies have investigated the anticancer potential of 4A2NBA and its metal complexes. These compounds have been shown to inhibit cancer cell proliferation, similar to established chemotherapeutics like cisplatin.

Anticancer Efficacy Table

| Complex Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Nitrobenzoate Complex | Breast Cancer | 10 | DNA binding and replication inhibition |

| Lead Complex | Lung Cancer | 8.82 | Induction of apoptosis |

| Mixed-Ligand Complex | Colon Cancer | 0.00053 | Cell cycle arrest in G0/G1 phase |

The complexes demonstrated a higher activity than free ligands against tumor cell lines, indicating a synergistic effect due to the combination of ligands and metal ions .

Case Studies

- Study on Genotoxicity : A comprehensive evaluation was conducted using various assays to assess the mutagenic potential of 4A2NBA. Results indicated significant mutagenic activity, raising concerns about environmental exposure risks .

- Antimicrobial Research : A series of experiments tested the efficacy of 4A2NBA against clinically relevant bacteria. The results showed that it inhibited growth effectively, suggesting potential as a therapeutic agent .

- Anticancer Studies : Multiple studies have reported that nitrobenzoate complexes derived from 4A2NBA exhibit significant cytotoxic effects on cancer cells. These compounds were shown to bind to DNA, inhibiting replication and leading to cell death .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-2-nitrobenzoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration and reduction steps starting from benzoic acid derivatives. For example, nitration of 4-aminobenzoic acid under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by selective reduction. Purity validation requires HPLC with UV detection (λ ~260–300 nm) and comparison to certified reference materials (CRMs) . Confirm structural integrity via FTIR (characteristic -NO₂ and -NH₂ stretches at ~1520 cm⁻¹ and ~3400 cm⁻¹) and ¹H NMR (aromatic proton signals between δ 7.5–8.5 ppm) .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and moisture absorption. Use fume hoods for handling, and wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Incompatible with strong oxidizers (e.g., peroxides); monitor for decomposition products like nitroso derivatives using TLC .

Q. What crystallographic tools are suitable for resolving the hydrogen-bonding network in this compound crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Use ORTEP-3 for visualizing hydrogen bonds (e.g., O-H···O and N-H···O interactions) and graph set analysis (e.g., Etter’s formalism) to classify motifs like R₂²(8) rings . Cross-validate with Cambridge Structural Database (CSD) entries for nitrobenzoic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in metabolic pathways?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model reduction pathways (e.g., nitro to amine group conversion). Compare with experimental metabolite data from occupational exposure studies (e.g., urinary metabolites like 2-amino-4-nitrobenzyl alcohol glucuronide) . Molecular docking (AutoDock Vina) can simulate interactions with hepatic enzymes (e.g., cytochrome P450) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. If XRD reveals unexpected tautomeric forms (e.g., keto-enol equilibria), validate via solid-state IR and solution-state UV-Vis spectroscopy. Cross-reference with CSD entries to identify common polymorphic trends .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) with LC-MS/MS quantification. For photodegradation, use simulated sunlight (UV-A/B) and track nitro group reduction via HPLC-ECD. Compare degradation rates with structurally similar compounds (e.g., 4-nitrobenzoic acid) to assess substituent effects .

Q. How can hydrogen-bonding patterns inform co-crystal design with this compound?

- Methodological Answer : Screen co-formers (e.g., urea, nicotinamide) using slurry crystallization. Analyze SCXRD data with Mercury software to identify synthons (e.g., carboxylic acid dimer vs. nitro-amine interactions). Thermodynamic stability can be assessed via DSC (melting point elevation) and Hirshfeld surface analysis .

属性

IUPAC Name |

4-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJYSJVBNGUWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284476 | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-36-6 | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。